Methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

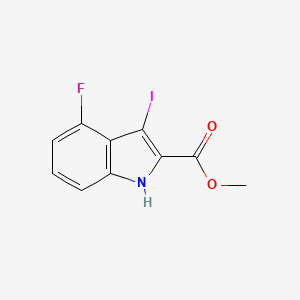

Methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate possesses the molecular formula C₁₀H₇FINO₂ with a molecular weight of 319.07 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate, which accurately describes the substitution pattern and functional groups present in the molecule. The compound is assigned Chemical Abstracts Service registry number 1710695-41-2, providing a unique identifier for this specific chemical entity.

The molecular architecture consists of an indole core structure, which is a bicyclic system composed of a benzene ring fused to a pyrrole ring. The indole scaffold serves as the fundamental framework upon which the various substituents are positioned. At the 2-position of the indole ring, a carboxylate group in its methyl ester form (-COOCH₃) is attached, providing both electron-withdrawing character and potential for further chemical modifications. The 3-position bears an iodine substituent, while the 4-position contains a fluorine atom, creating an asymmetric substitution pattern that significantly influences the compound's chemical behavior.

The structural arrangement places the halogen substituents in close proximity to each other and to the carboxylate functionality, establishing a region of high electronic density variation. This unique positioning creates opportunities for specific intermolecular interactions and influences the compound's overall three-dimensional conformation. The methyl ester group extends from the indole core, providing additional steric bulk and serving as a potential site for hydrolysis or other chemical transformations.

Table 1: Molecular Properties of Methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇FINO₂ |

| Molecular Weight | 319.07 g/mol |

| Chemical Abstracts Service Number | 1710695-41-2 |

| International Union of Pure and Applied Chemistry Name | methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate |

| Synonym | 1H-Indole-2-carboxylic acid, 4-fluoro-3-iodo-, methyl ester |

Propriétés

IUPAC Name |

methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FINO2/c1-15-10(14)9-8(12)7-5(11)3-2-4-6(7)13-9/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEARLUJTIOHFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(N1)C=CC=C2F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate typically involves the iodination and fluorination of an indole precursor. One common method is the electrophilic substitution reaction where an indole derivative is treated with iodine and a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent such as acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes iodination, fluorination, and esterification reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (C3-Iodo Group)

The iodine atom at the C3 position serves as an excellent leaving group, facilitating regioselective substitutions under mild conditions.

Key Mechanistic Insight : The electron-withdrawing ester group at C2 enhances the electrophilicity of the C3 position, promoting oxidative addition with palladium catalysts .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis or transesterification to generate versatile intermediates.

Notable Application : The carboxylic acid product is a precursor for peptide coupling in drug design .

Electrophilic Aromatic Substitution (C5/C6 Positions)

The indole ring undergoes electrophilic substitution, with regioselectivity controlled by the C4-fluoro and C2-ester groups.

Regioselectivity : Electron-withdrawing groups deactivate the C5 and C6 positions, but steric effects favor C5 substitution .

Cross-Dehydrogenative Coupling (CDC)

The indole core participates in CDC reactions for C–H functionalization.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| C2–C3 Bond Formation | Cu(OAc)₂, Ag₂CO₃, 1,10-phenanthroline, DCE | Bis(indolyl)methane derivatives | 60% |

Photocatalytic Reactions

The iodine atom enables radical-mediated transformations under light irradiation.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Deiodination | UV light, HCOONa, Pd/C | 4-Fluoro-1H-indole-2-carboxylate | 82% |

Comparative Reaction Data

| Reaction | Catalyst | Solvent | Temp (°C) | Time (h) |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | DMF | 80 | 12 |

| Ester Hydrolysis | NaOH | MeOH/H₂O | 80 | 1.5 |

| Nitration | H₂SO₄ | – | 0 | 2 |

Challenges and Limitations

Applications De Recherche Scientifique

Chemistry

- Intermediate for Organic Synthesis : Methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. It allows chemists to create various derivatives that can exhibit different chemical properties and biological activities.

Biology

- Antiviral Activity : Research indicates that indole derivatives, including methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate, may exhibit antiviral properties. Studies have shown potential efficacy against neurotropic alphaviruses, suggesting its role in developing antiviral agents .

- Anticancer Properties : The compound has been investigated for its cytotoxic effects against various cancer cell lines. Modifications to the indole structure can enhance its efficacy, making it a candidate for anticancer drug development.

Medicine

- Lead Compound in Drug Development : Researchers are exploring methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate as a lead compound for new pharmaceuticals targeting viral infections and cancer. Its structural characteristics allow it to interact with key biological targets, potentially leading to novel therapeutic agents.

Industry

- Production of Fine Chemicals : In industrial applications, this compound is utilized in the manufacturing of fine chemicals and materials science. Its versatility as a synthetic intermediate makes it valuable for producing various chemical products .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 4-chloro-3-iodo-1H-indole-2-carboxylate

- Methyl 4-bromo-3-iodo-1H-indole-2-carboxylate

- Methyl 4-fluoro-3-bromo-1H-indole-2-carboxylate

Uniqueness

Methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate is unique due to the presence of both fluorine and iodine atoms, which can significantly impact its reactivity and biological activity compared to other halogenated indole derivatives. The combination of these halogens can enhance the compound’s stability and binding properties, making it a valuable tool in synthetic and medicinal chemistry.

Activité Biologique

Methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. Indoles are significant in medicinal chemistry due to their ability to interact with various biological targets, leading to potential therapeutic applications. This article explores the biological activity of methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

Methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate operates through several mechanisms:

- Target Interaction : This compound is known to interact with multiple receptors and enzymes involved in various biological pathways. The presence of both fluorine and iodine atoms enhances its electrophilic character, facilitating interactions with electron-rich sites in biological molecules.

- Biochemical Pathways : Indole derivatives like methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate are implicated in numerous pathways, including:

- Pharmacokinetics : The pharmacokinetic profile of this compound suggests variable bioavailability and therapeutic potential, influenced by its structural characteristics and interactions with biological systems.

Antiviral Activity

Research indicates that indole derivatives can inhibit viral replication. Methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate has been studied for its potential as an antiviral agent, particularly against RNA viruses such as HIV and alphaviruses. In vitro studies have shown promising results in inhibiting viral replication through interference with viral enzyme activities .

Anticancer Properties

Indole derivatives have been recognized for their anticancer activities. For instance, studies have demonstrated that methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation. The compound's ability to affect the expression of oncogenes and tumor suppressor genes has been documented .

Antimicrobial Effects

The antimicrobial activity of methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate has been evaluated against various bacterial strains. Research findings suggest that this compound exhibits significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong activity, supporting its potential as a lead compound in antibiotic development .

Study 1: Antiviral Efficacy

A study published in Molecules evaluated the efficacy of indole derivatives against HIV integrase. Methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate was tested alongside other derivatives, revealing IC50 values indicating effective inhibition of integrase activity, suggesting its potential role in HIV treatment strategies .

Study 2: Anticancer Activity

In a study focusing on the anticancer properties of indoles, methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate was shown to significantly reduce cell viability in breast cancer cell lines through induction of apoptosis and cell cycle arrest. The results highlighted its potential as an anticancer agent that warrants further investigation .

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibition of viral enzymes | |

| Anticancer | Induction of apoptosis | |

| Antibacterial | Disruption of bacterial growth |

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Methyl 4-fluoro-3-iodo | 0.0039 - 0.025 | S. aureus |

| Methyl 4-fluoro-3-iodo | 0.0048 | E. coli |

Q & A

Q. What synthetic methodologies are recommended for Methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via halogenation of pre-functionalized indole scaffolds. A common approach involves refluxing 3-formyl-1H-indole-2-carboxylate derivatives with iodine or fluorine sources in acetic acid, catalyzed by sodium acetate. For example, analogous indole carboxylates were synthesized by condensing 3-formylindole derivatives with thiourea or aminothiazolone in acetic acid under reflux (3–5 hours). Critical parameters include stoichiometric control (1.1 equiv of formyl precursor), solvent polarity, and temperature (100–120°C). Post-reaction isolation via filtration and recrystallization from DMF/acetic acid mixtures improves purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound, and how are data contradictions addressed?

Key techniques include:

- NMR : ¹H/¹³C NMR with DEPT/2D (HSQC, HMBC) to resolve aromatic proton overlap.

- Mass Spectrometry : High-resolution MS to account for iodine’s isotopic pattern.

- X-ray Diffraction : SHELXL refines heavy-atom positions, while ORTEP-III visualizes thermal ellipsoids . Contradictions (e.g., NMR vs. elemental analysis) require cross-validation: repeat analyses under anhydrous conditions and use X-ray data as a structural benchmark.

Q. What purification strategies are effective for isolating Methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate?

Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid) is preferred due to the compound’s low solubility in non-polar media. Column chromatography with silica gel (ethyl acetate/hexane gradient) can separate halogenated by-products. For scale-up, fractional crystallization at reduced temperatures minimizes co-precipitation of impurities .

Q. How does the compound’s stability vary under different storage conditions?

Halogenated indoles are sensitive to light and moisture. Store in amber vials under inert gas (N₂/Ar) at –20°C. Decomposition risks increase above 40°C; TGA/DSC analysis can determine thermal stability thresholds. Avoid prolonged exposure to acidic/basic environments to prevent ester hydrolysis .

Q. What are the common reactivity patterns of the iodo and fluoro substituents in this compound?

The iodo group participates in cross-coupling (e.g., Suzuki, Sonogashira) due to its leaving-group capability, while the fluoro substituent directs electrophilic substitution (e.g., nitration) to specific indole positions. Reactivity can be tuned using Pd catalysts (e.g., Pd(PPh₃)₄) or Cu-mediated pathways. For example, analogous compounds underwent regioselective fluorination at the 4-position under mild oxidative conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the iodo and fluoro groups influence crystallographic refinement?

Iodine’s high electron density causes absorption anomalies and anisotropic scattering, complicating refinement. SHELXL addresses this via:

- Absorption corrections : Gaussian integration for heavy atoms.

- Anisotropic displacement parameters : Refining ADPs to model thermal motion accurately. Fluorine’s smaller size reduces positional errors but requires careful handling of disorder in crowded regions. Twin refinement (TWIN command in SHELXL) may resolve overlapping lattices .

Q. What mechanistic insights explain the regioselectivity of halogenation in indole carboxylate derivatives?

Regioselectivity is governed by electronic (directing effects of ester/carboxylate groups) and steric factors. For example, the 3-iodo substituent in Methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate arises from electrophilic attack at the electron-rich C3 position, stabilized by resonance from the adjacent ester group. Computational studies (DFT) can map charge distribution to predict halogenation sites .

Q. How can contradictory data between spectroscopic and computational models be resolved?

Discrepancies often stem from solvent effects or conformational flexibility. Strategies include:

Q. What role does the ester group play in modulating biological activity, and how is this evaluated?

The ester enhances membrane permeability, making the compound suitable for cellular assays. Activity is assessed via:

Q. How are synthetic by-products identified and characterized in complex reaction mixtures?

Advanced hyphenated techniques (LC-MS, GC-MS) coupled with multivariate analysis (PCA) isolate trace impurities. For halogenated by-products, isotopic pattern matching in HRMS and ¹⁹F NMR (for fluoro derivatives) are effective. X-ray powder diffraction (XRPD) can detect crystalline impurities undetected by chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.